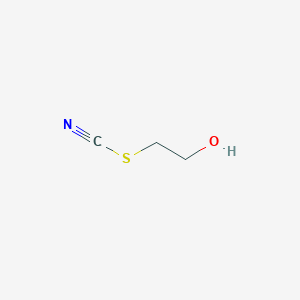
Thiocyanic acid, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocyanic acid, 2-hydroxyethyl ester can be synthesized through the reaction of thiocyanic acid with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired ester. Another method involves the reaction of potassium thiocyanate with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide, to yield the ester.
Industrial Production Methods
Industrial production of this compound often involves the large-scale reaction of thiocyanic acid with ethylene oxide. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to thiols or other reduced sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Thiocyanic acid, 2-hydroxyethyl ester has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-hydroxyethyl ester involves its ability to interact with various molecular targets. The ester can undergo hydrolysis to release thiocyanate ions, which can then participate in various biochemical pathways. The thiocyanate ions can inhibit certain enzymes or disrupt cellular processes, leading to their biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, ethyl ester: Similar structure but with an ethyl group instead of a 2-hydroxyethyl group.
Thiocyanic acid, octyl ester: Contains an octyl group, making it more hydrophobic.
Thiocyanic acid, 2-(acetyloxy)ethyl ester: Contains an acetyloxy group, which can influence its reactivity and biological activity.
Uniqueness
Thiocyanic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different chemical and physical properties compared to other thiocyanic acid esters. This group can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
693-08-3 |
|---|---|
Molecular Formula |
C3H5NOS |
Molecular Weight |
103.15 g/mol |
IUPAC Name |
2-hydroxyethyl thiocyanate |
InChI |
InChI=1S/C3H5NOS/c4-3-6-2-1-5/h5H,1-2H2 |
InChI Key |
MKVVFYDUPPFXTI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


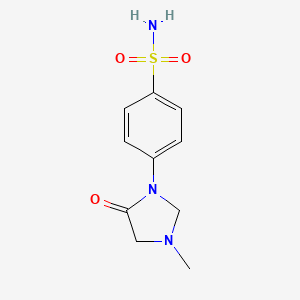

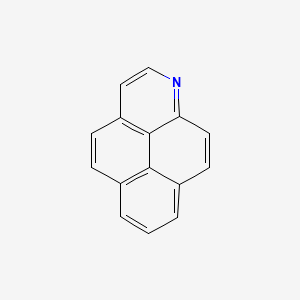
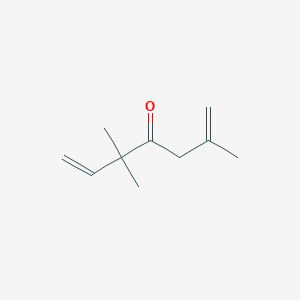
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
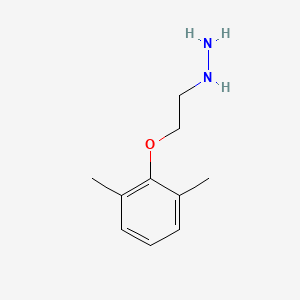

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
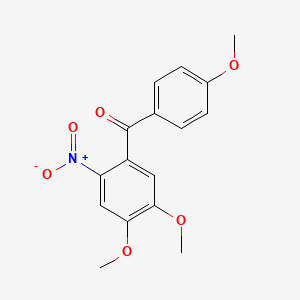
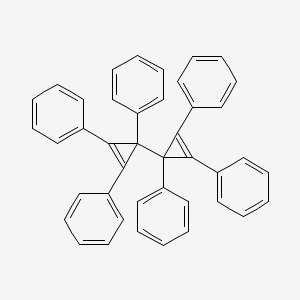

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
